

An In-depth Technical Guide to 1-Fluoro-3-iodo-2-methoxybenzene

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Compound of Interest

Compound Name: 2-Fluoro-6-iodoanisole

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Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-3-iodo-2-methoxybenzene (commonly known as **2-Fluoro-6-iodoanisole**), a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a key synthetic pathway, and explores its applications as a versatile intermediate for the synthesis of more complex molecules. While direct applications in signaling pathways are not yet extensively documented in peer-reviewed literature, its structural motifs are prevalent in various bioactive compounds.

Chemical Identity and Properties

1-Fluoro-3-iodo-2-methoxybenzene is an organic compound featuring a benzene ring substituted with fluoro, iodo, and methoxy groups.^[1] Its unique substitution pattern makes it a valuable intermediate for introducing these functionalities into larger, more complex molecules.

Table 1: Physicochemical Properties of 1-Fluoro-3-iodo-2-methoxybenzene

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 1-Fluoro-3-iodo-2-methoxybenzene | N/A |
| Common Name | 2-Fluoro-6-iodoanisole | [2] |
| CAS Number | 32750-21-3 | [2][3] |
| Molecular Formula | C ₇ H ₆ FO | [1] |
| Molecular Weight | 252.02 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 82-84 °C | [1] |
| Boiling Point | 239.6 °C (Predicted) | N/A |
| Solubility | Soluble in many organic solvents, such as ether, methanol, and chloroform. | [1] |

Synthesis and Experimental Protocols

The synthesis of 1-Fluoro-3-iodo-2-methoxybenzene can be achieved through several routes. One commonly cited method involves the methylation of the corresponding phenol.

Synthesis from 2-Fluoro-6-iodophenol

A plausible and documented synthetic route is the methylation of 2-fluoro-6-iodophenol using a methylating agent like dimethyl sulfate in the presence of a base.

Experimental Protocol:

- Materials: 2-fluoro-6-iodophenol, dimethyl sulfate, potassium carbonate, acetone.
- Procedure:
 - To a solution of 2-fluoro-6-iodophenol in acetone, add an excess of anhydrous potassium carbonate.

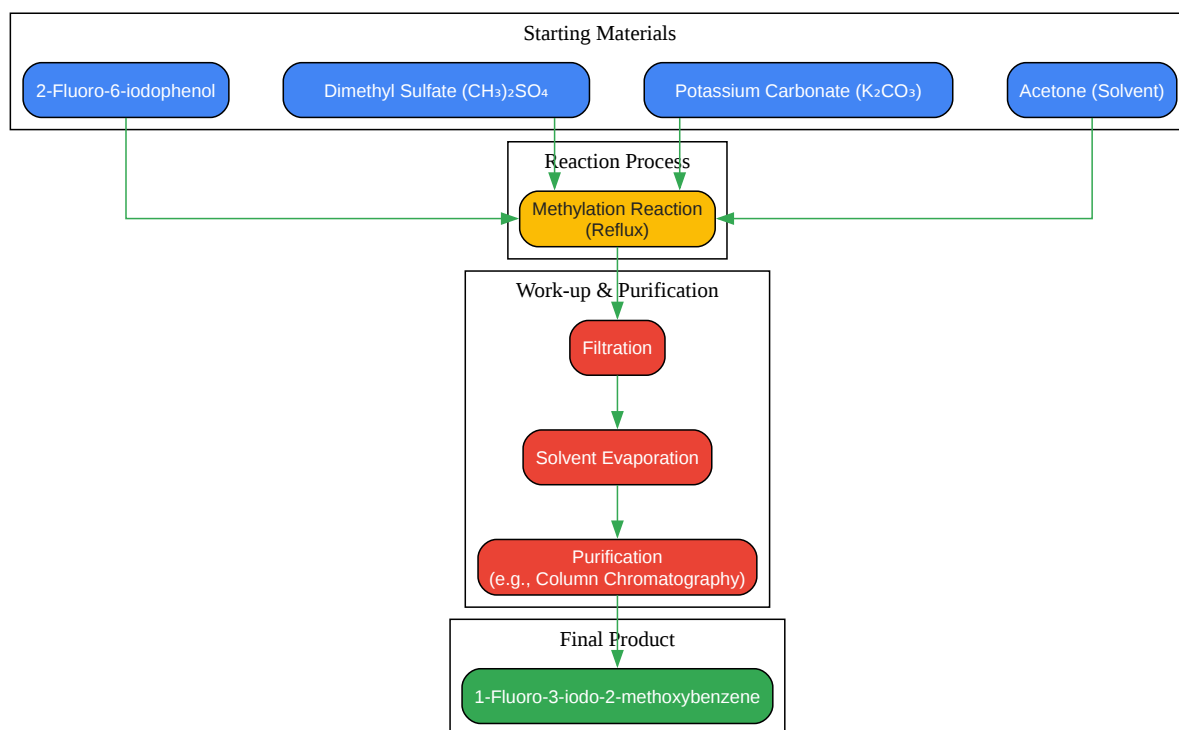
- Stir the suspension vigorously at room temperature.
- Add dimethyl sulfate dropwise to the reaction mixture.
- After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure 1-fluoro-3-iodo-2-methoxybenzene.

Note: This is a generalized protocol. Specific quantities, reaction times, and purification details would be optimized based on the scale of the reaction and available laboratory equipment.

Alternative Synthetic Routes

Other potential synthetic strategies include the halogen exchange of a bromine atom for a fluorine atom using a fluoride salt like Cesium Fluoride (CsF) on a 2-bromo-6-iodoanisole precursor.^[1] Another approach involves the functionalization of 2-fluoro-6-iodophenylboronic acid.

Logical Flow of Synthesis from 2-Fluoro-6-iodophenol:



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Caption: Synthetic workflow for 1-Fluoro-3-iodo-2-methoxybenzene.

Applications in Drug Development and Organic Synthesis

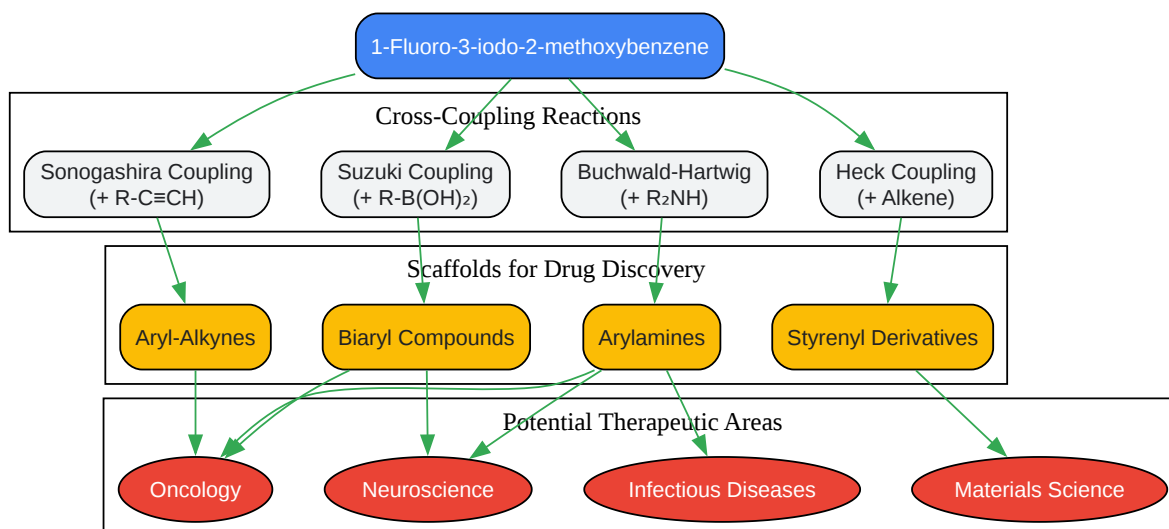
1-Fluoro-3-iodo-2-methoxybenzene is a valuable building block in organic synthesis due to its distinct reactive sites. The iodine atom can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to form new carbon-carbon or carbon-heteroatom bonds. The fluorine and methoxy groups can influence the electronic properties, conformation, and metabolic stability of the final molecule, which are critical parameters in drug design.

While specific examples detailing the use of 1-Fluoro-3-iodo-2-methoxybenzene as a direct precursor in the synthesis of named drug candidates are not prevalent in readily available literature, its structural motifs are found in a range of bioactive molecules. For instance, fluorinated and iodinated aromatic compounds are key intermediates in the synthesis of agents targeting cancer, neurological disorders, and infectious diseases.

Table 2: Potential Synthetic Transformations and Applications

| Reaction Type | Reagent/Catalyst | Resulting Structure | Potential Application Area |
|----------------------------|---------------------------------|-----------------------|--------------------------------------|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl structure | CNS agents, antivirals |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl-alkyne conjugate | Anticancer agents, molecular probes |
| Heck Coupling | Alkene, Pd catalyst | Aryl-alkene conjugate | Materials science, polymer chemistry |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Arylamine derivative | Kinase inhibitors, GPCR ligands |

Role as a Versatile Chemical Building Block:



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